molecular formula C28H28N4O5S B6420618 ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate CAS No. 780821-88-7

ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate

Cat. No. B6420618
CAS RN: 780821-88-7
M. Wt: 532.6 g/mol
InChI Key: QLYLSYKCUYDDFE-UHFFFAOYSA-N
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Description

Ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate is a chemical compound with the molecular formula C28H28N4O5S . It has an average mass of 532.611 Da and a monoisotopic mass of 532.178040 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamido-dimethylfuro-pyrimidine moiety linked to a benzoate ester via a sulfanylbutanamido bridge . The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . The compound ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate can be synthesized under microwave irradiation .

Biological Activities

Pyrimidine analogs, including this compound, have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer .

Medicinal Chemistry

Due to the biological activities of pyrimidines, their synthesis is currently engaged in medicinal chemistry . The principal method of pyrimidine synthesis involves the condensation of β-dicarbonyl and amine compounds .

Protodeboronation of Pinacol Boronic Esters

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but this compound could potentially be used in the development of new protocols .

Anti-Markovnikov Alkene Hydromethylation

Paired with a Matteson–CH2–homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This compound could potentially be used in this transformation .

Antiviral Activity

Some structurally similar compounds have shown antiviral activity against Newcastle disease virus, an avian paramyxovirus . This suggests that ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanyl)butanamido]benzoate might also have potential antiviral applications .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its biological activity, if any, would depend on its interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not mentioned in the available resources. Its utility would likely depend on its biological activity and physicochemical properties .

properties

IUPAC Name

ethyl 4-[4-(4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylbutanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5S/c1-4-36-27(35)20-12-14-21(15-13-20)29-22(33)11-8-16-38-28-31-24(23-17(2)18(3)37-26(23)32-28)30-25(34)19-9-6-5-7-10-19/h5-7,9-10,12-15H,4,8,11,16H2,1-3H3,(H,29,33)(H,30,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYLSYKCUYDDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC(=C3C(=C(OC3=N2)C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-({4-benzamido-5,6-dimethylfuro[2,3-D]pyrimidin-2-YL}sulfanyl)butanamido]benzoate

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